![molecular formula C6H8N2Na2O5 B1521844 ADA disodium salt CAS No. 41689-31-0](/img/structure/B1521844.png)
ADA disodium salt
Overview
Description
ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid or N-(Carbamoylmethyl)iminodiacetic acid, is a biochemical compound with the molecular formula C6H8N2O5Na2 and a molecular weight of 234.12 . It is commonly used as a buffer component in protein isolation and characterization assays .
Molecular Structure Analysis
The linear formula of ADA disodium salt is H2NCOCH2N(CH2CO2Na)2 . The compound is a crystalline powder .
Physical And Chemical Properties Analysis
ADA disodium salt is a crystalline powder. It has a useful pH range of 6.0-7.2 and a pKa (25 °C) of 6.6 (Free acid). It is soluble in water at 0.5 g/mL, forming a clear, colorless solution .
Scientific Research Applications
Biological Buffering
ADA disodium salt serves as an effective biological buffer, particularly in the pH range of 6.0 to 7.2 . Its buffering capacity makes it suitable for maintaining pH stability in biochemical assays and cell culture systems. This is crucial for experiments where pH fluctuations can lead to significant variations in biological activity.
Diagnostic Assay Manufacturing
Due to its buffering properties, ADA disodium salt is used in the manufacturing of diagnostic assays . It helps in stabilizing the environment, ensuring that the diagnostic reactions occur under optimal conditions, which is essential for the accuracy and reliability of test results.
Enzymatic Reactions Studies
ADA disodium salt is utilized in studying enzymatic reactions, especially those involving electron transfer . It can mimic physiological conditions, allowing researchers to observe and measure enzyme activities in a controlled setting, which is vital for understanding metabolic pathways and disease mechanisms.
Cellular Metabolism Research
In cellular metabolism research, ADA disodium salt is used to investigate metabolic pathways . Its role as a buffer helps in creating a stable environment for the study of cellular processes, providing insights into how cells utilize nutrients and convert them into energy.
Redox Biology
The compound’s ability to maintain a specific pH range is beneficial in redox biology studies . It supports the examination of oxidation-reduction reactions within cells, which are fundamental to understanding cellular respiration and energy production.
Pharmaceutical Development
ADA disodium salt is also employed in pharmaceutical development . Its buffering action is important in the formulation of drugs, ensuring that they remain stable and effective throughout their shelf life and when administered to patients.
Safety And Hazards
ADA disodium salt is generally safe to handle with appropriate precautions. Avoid dust formation, ingestion, and inhalation. In case of contact with skin or eyes, wash off with plenty of water. If swallowed, rinse mouth with water but do not induce vomiting . It is not classified as a hazardous substance or mixture .
properties
IUPAC Name |
disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJHJSRPIBTMAS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657462 | |
Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ADA disodium salt | |
CAS RN |
41689-31-0 | |
Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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